Aluminium lithium tri-tert-butoxide hydride

Diastereoselective Reduction Amino Alcohol Synthesis Peptide Mimetics

LTBA delivers unmatched chemoselectivity for acid chloride→aldehyde reduction and stereocontrol in steroidal ketone transformations, eliminating over-reduction or diastereomeric mixtures seen with LiAlH4/NaBH4. Essential for API synthesis where orthogonal selectivity reduces step count. Available as solid powder or 1.0M THF solution in multiple scales to support R&D and pilot production.

Molecular Formula C₁₂H₂₈AlLiO₃
Molecular Weight 253.3 g/mol
CAS No. 17476-04-9
Cat. No. B152737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium lithium tri-tert-butoxide hydride
CAS17476-04-9
SynonymsLithium Tri(tert-butoxy)hydroaluminate(1-);  Lithium Tri-tert-butoxyaluminiohydride;  Lithium Tri-tert-butoxyaluminohydride;  Lithium Tri-tert-butoxyaluminum Hydride;  Lithium Tri-tert-butoxyhydroaluminate;  Lithium Tris(tert-butoxy)aluminum Hydride;  Tri-
Molecular FormulaC₁₂H₂₈AlLiO₃
Molecular Weight253.3 g/mol
Structural Identifiers
SMILES[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]
InChIInChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3;
InChIKeyHTBVGZAVHBZXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium lithium tri-tert-butoxide hydride (CAS 17476-04-9): A Mild Hydride Reducing Agent for Chemoselective and Stereoselective Organic Transformations


Aluminium lithium tri-tert-butoxide hydride, commonly known as lithium tri-tert-butoxyaluminum hydride or LTBA, is an organoaluminum hydride reducing agent derived from the modification of lithium aluminum hydride (LiAlH4) with three bulky tert-butoxide ligands. This steric modification tempers the high reactivity of the parent hydride, conferring a unique and predictable selectivity profile . LTBA is commercially supplied as a solid powder or as a 1.0 M solution in tetrahydrofuran and is a workhorse reagent in synthetic organic chemistry for the controlled reduction of aldehydes, ketones, and acid chlorides while tolerating a range of other reducible functional groups .

Why Generic Substitution Fails: The Critical Role of Aluminium lithium tri-tert-butoxide hydride (17476-04-9) in Preventing Over-Reduction and Achieving Orthogonal Selectivity


Generic substitution with stronger, unhindered reducing agents like LiAlH4 or weaker nucleophiles like NaBH4 is not feasible for many critical transformations due to profound differences in chemoselectivity and stereochemical control. Replacing LTBA with LiAlH4 will result in non-selective over-reduction, reducing esters, nitriles, and amides in addition to the target aldehyde or ketone, leading to complex mixtures and low yields [1]. Conversely, substitution with milder agents like NaBH4 or DIBAL-H often fails to provide the required selectivity between ketones and aldehydes or may exhibit different stereoselectivity profiles, as demonstrated in direct comparative studies [2]. The unique steric environment of LTBA is essential for achieving the precise, orthogonal reactivity that defines many high-value synthetic routes in pharmaceuticals and fine chemicals, making direct replacement impossible without significant process re-optimization or failure.

Quantitative Differentiation Guide: Head-to-Head Evidence for Aluminium lithium tri-tert-butoxide hydride (17476-04-9) vs. LiAlH4, NaBH4, and DIBAL-H


Evidence Item 1: Inversion of Diastereoselectivity in the Reduction of α-Amino Ketones: LTBA vs. SmI2

In the stereoselective reduction of a Cbz-protected α-amino ketone, a key intermediate in the synthesis of a hydroxyethylene isostere peptide mimic, LTBA provided a reversal of diastereoselectivity compared to a samarium diiodide (SmI2)/methanol system. This enables access to a different stereochemical outcome from the same starting material [1].

Diastereoselective Reduction Amino Alcohol Synthesis Peptide Mimetics

Evidence Item 2: Superior Efficiency and Reproducibility in Lactone Reduction to Lactols: LTBA vs. DIBAL-H and NaBH4

In the reduction of N-protected-α-amino lactones to the corresponding lactols (hemiacetals), LTBA was found to be a more efficient and selective reagent than diisobutylaluminum hydride (DIBAL-H) or sodium borohydride. The other reagents were reported to be non-reproducible, leading to over-reduction or the formation of unidentified byproducts .

Chemoselective Reduction Lactol Synthesis Chiral Pool Synthesis

Evidence Item 3: Chemoselective Ketone Reduction in the Presence of Aldehydes: A Validated One-Pot Strategy Enabled by LTBA

A one-pot procedure has been established using LTBA to achieve the selective reduction of a ketone in the presence of an aldehyde. This process involves temporary protection of the more reactive aldehyde as an imine, in situ reduction of the ketone with LTBA, and subsequent regeneration of the aldehyde, a feat not possible with less selective hydride sources like LiAlH4 which would reduce both groups non-selectively [1].

Orthogonal Protection Chemoselective Reduction One-Pot Synthesis

Evidence Item 4: Consistent Stereoselectivity in Cyclic Ketone Reduction: Computational and Experimental Validation for LTBA

Computational studies and experimental validation have shown that LTBA (modeled by LiAlH(OMe)3) exhibits a strong preference for equatorial attack in the reduction of 4-tert-butylcyclohexanone, leading to high trans-selectivity for the resulting alcohol. This stereochemical outcome is crucial for manufacturing drug substances like VX-222 [1].

Stereoselective Synthesis Cyclic Ketone Reduction Drug Substance Manufacturing

Evidence Item 5: Orthogonal Chemoselectivity: Selective Reduction of Aldehydes and Ketones in the Presence of Esters

LTBA is defined by its ability to reduce aldehydes and ketones to their corresponding alcohols while leaving ester groups completely untouched. This orthogonal chemoselectivity is in stark contrast to LiAlH4, which will readily reduce esters, and NaBH4, which may not reduce the target ketone or aldehyde at all under mild conditions [1].

Chemoselectivity Functional Group Tolerance Protecting Group Strategy

Validated Application Scenarios for Aluminium lithium tri-tert-butoxide hydride (17476-04-9) Based on Quantitative Differentiation Evidence


Synthesis of Steroid-Derived Active Pharmaceutical Ingredients (APIs)

LTBA is the reagent of choice for the stereoselective reduction of steroidal ketones, a critical step in the synthesis of numerous APIs, including cancer treatments like gemcitabine . The ability of LTBA to deliver a predictable stereochemical outcome on a rigid steroid framework, as validated by computational and experimental studies on cyclic ketones [1], ensures the high purity and yield of the desired stereoisomer, a requirement for drug manufacturing. This is a key differentiator from less selective hydrides which would lead to complex diastereomeric mixtures.

Chemoselective Aldehyde/Ketone Reduction in Polyfunctional Natural Product Synthesis

In the total synthesis of complex natural products, the orthogonal chemoselectivity of LTBA is essential. It enables the selective reduction of a ketone or aldehyde in a late-stage intermediate containing sensitive ester groups, eliminating the need for a dedicated protecting group strategy . This property, which is a key differentiation from LiAlH4 and NaBH4, reduces the step count and improves the overall efficiency of the synthetic route, directly impacting cost and timeline in both academic and industrial settings.

Controlled Reduction of Acid Chlorides to Aldehydes

LTBA is a premier reagent for the controlled reduction of acid chlorides to aldehydes without over-reduction to the corresponding alcohol, a transformation for which LiAlH4 is entirely unsuitable . This specific and reliable reactivity is a cornerstone of many synthetic strategies where an aldehyde must be introduced via the acyl chloride. The well-defined reactivity profile of LTBA ensures high yield and purity of the sensitive aldehyde product, making it a preferred reagent over catalytic hydrogenation (Rosenmund reduction) which can be challenging to execute on scale.

Preparation of Chiral Amino Alcohols and Peptide Mimetics

The unique ability of LTBA to invert or control diastereoselectivity in the reduction of α-amino ketones and related substrates is critical for medicinal chemistry programs targeting peptide-based therapeutics . The capacity to access a specific stereoisomer with near-exclusive selectivity, as demonstrated in head-to-head comparisons, provides a direct and high-yielding route to chiral building blocks. This avoids costly and time-consuming chiral separations or the development of asymmetric catalytic methods.

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